molecular formula C11H10F2N2O3 B1401938 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde CAS No. 1713163-01-9

2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde

Cat. No.: B1401938
CAS No.: 1713163-01-9
M. Wt: 256.21 g/mol
InChI Key: CKBXHCIZQSSIPB-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is an organic compound characterized by the presence of a difluoropyrrolidine ring and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The difluoropyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzoic acid.

    Reduction: 2-(3,3-Difluoropyrrolidin-1-yl)-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde involves its interaction with specific molecular targets. The difluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidin-1-yl)-4-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.

    2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is unique due to the combination of its difluoropyrrolidine ring and nitrobenzaldehyde moiety, which imparts specific chemical reactivity and potential biological activity not found in its analogs.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-5-9(15(17)18)2-1-8(10)6-16/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBXHCIZQSSIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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